molecular formula C17H19N5O2S B11009412 N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B11009412
M. Wt: 357.4 g/mol
InChI Key: PBKZRZVZHSLBNA-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl, tetrazolyl, and thiophene groups, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the tetrazole group and the methoxyphenyl ethyl side chain. Common reagents used in these reactions include organolithium reagents, halogenated intermediates, and azide compounds. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted thiophene derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in drug discovery and development.

    Industry: It can be utilized in the development of advanced materials, such as polymers or electronic components, due to its specific chemical properties.

Mechanism of Action

The mechanism by which N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide include:

  • N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-2-carboxamide
  • N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C17H19N5O2S/c1-11-12(2)25-17(22-10-19-20-21-22)15(11)16(23)18-9-8-13-6-4-5-7-14(13)24-3/h4-7,10H,8-9H2,1-3H3,(H,18,23)

InChI Key

PBKZRZVZHSLBNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCC2=CC=CC=C2OC)N3C=NN=N3)C

Origin of Product

United States

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